molecular formula C16H16O3 B2981359 4-[(2,5-Dimethylphenoxy)methyl]benzoic acid CAS No. 149288-58-4

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid

Cat. No.: B2981359
CAS No.: 149288-58-4
M. Wt: 256.301
InChI Key: KRJMDMIKYZTKRL-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2,5-dimethylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,5-dimethylphenol with benzyl chloride under basic conditions to form 2,5-dimethylphenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dimethylphenoxy)methyl]benzoic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its similar compounds .

Properties

IUPAC Name

4-[(2,5-dimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-3-4-12(2)15(9-11)19-10-13-5-7-14(8-6-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJMDMIKYZTKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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